3-(2,2-Difluoroethyl)aniline hydrochloride
Overview
Description
3-(2,2-Difluoroethyl)aniline hydrochloride is a chemical compound with the molecular formula C8H10ClF2N. It is a derivative of aniline, where the aniline ring is substituted with a 2,2-difluoroethyl group. This compound is often used in various chemical syntheses and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-difluoroethyl)aniline hydrochloride typically involves the reaction of aniline with 2,2-difluoroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
C6H5NH2+ClCH2CF2H→C6H4(CH2CF2H)NH2⋅HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to optimize yield and purity. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the difluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amine derivatives.
Scientific Research Applications
3-(2,2-Difluoroethyl)aniline hydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3-(2,2-difluoroethyl)aniline hydrochloride exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The difluoroethyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in mechanistic studies.
Comparison with Similar Compounds
3-(2,2-Difluoroethyl)aniline: The non-hydrochloride form, which lacks the chloride ion.
2,2-Difluoroethylbenzene: A simpler analog without the amino group.
3-Fluoroaniline: A related compound with a single fluorine atom instead of a difluoroethyl group.
Uniqueness: 3-(2,2-Difluoroethyl)aniline hydrochloride is unique due to the presence of both the difluoroethyl group and the hydrochloride salt, which can influence its solubility, reactivity, and overall chemical behavior. This makes it particularly useful in specific synthetic and research applications where these properties are advantageous.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific endeavors.
Properties
IUPAC Name |
3-(2,2-difluoroethyl)aniline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c9-8(10)5-6-2-1-3-7(11)4-6;/h1-4,8H,5,11H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBABGYEILZOOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2378507-33-4 | |
Record name | 3-(2,2-difluoroethyl)aniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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